molecular formula C8H8O2 B090815 6,7-Dihydro-4(5H)-benzofuranone CAS No. 16806-93-2

6,7-Dihydro-4(5H)-benzofuranone

Cat. No. B090815
CAS RN: 16806-93-2
M. Wt: 136.15 g/mol
InChI Key: DXWQOYPYNPSVRL-UHFFFAOYSA-N
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Description

6,7-Dihydro-4(5H)-benzofuranone is a chemical compound that belongs to the class of organic compounds known as benzofuranones. These compounds contain a benzene ring fused to a furanone ring. The specific structure of 6,7-dihydro-4(5H)-benzofuranone indicates that it is a reduced form of benzofuranone with additional hydrogen atoms at the 6 and 7 positions of the furanone ring.

Synthesis Analysis

The synthesis of benzofuran derivatives, including 6,7-dihydro-4(5H)-benzofuranone, can be achieved through various synthetic routes. One method involves the Lewis acid-catalyzed synthesis of benzofurans and tetrahydrobenzofurans from acrolein dimer and 1,3-dicarbonyl compounds, using N-bromosuccinimide as an oxidizing agent . Another approach for synthesizing benzofuran-based liquid crystal compounds employs palladium-catalyzed cascade Sonogashira coupling/cyclization . Additionally, the synthesis of related compounds like 4b,9b-dihydroxy-7,8-dihydro-4bH-indeno[1,2-b]benzofuran-9,10(6H,9bH)-dione has been reported, which involves single crystal X-ray diffraction for structural determination .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been extensively studied. For instance, the crystal structure of a related compound, 4b,9b-dihydroxy-7,8-dihydro-4bH-indeno[1,2-b]benzofuran-9,10(6H,9bH)-dione, was determined using single crystal X-ray diffraction, and it was found to crystallize in the monoclinic space group P21/c . Theoretical quantum chemical studies have also been conducted to optimize the structure and calculate structural parameters using DFT/B3LYP methods .

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions. For example, benzofuran has been used as a dienophile in cycloaddition reactions with cyclohexa-2,4-dienones, leading to dihydrobenzofuran annulated bicyclo[2.2.2]octenones . Electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of nucleophiles has been studied, leading to the synthesis of new benzofuran derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-dihydro-4(5H)-benzofuranone have been investigated experimentally and computationally. The standard molar enthalpy of formation and vaporization were measured using bomb calorimetry and Calvet microcalorimetry, respectively . Theoretical calculations, including density functional theory, have been performed to support the experimental findings . The introduction of the benzofuran unit into liquid crystals has been shown to promote the formation of the nematic phase and increase the melting and clearing points of the target molecules .

Scientific Research Applications

  • Thermochemistry studies of 6,7-dihydro-4(5H)-benzofuranone have been conducted to measure its molar enthalpy of formation and vaporization, providing valuable data for thermodynamic calculations (Sousa, Morais, & Matos, 2013).

  • Benzofuranone-typical compounds, including derivatives of 6,7-dihydro-4(5H)-benzofuranone, have been analyzed for their antioxidant properties in solution, showing potential as hydrogen-atom-donating antioxidants (Zhu, Zhou, Wang, Li, & Jing, 2011).

  • A method for synthesizing polyfunctionalized benzofuran-4(5H)-ones, including 6,7-dihydro derivatives, was developed using a microwave-assisted process, highlighting its potential in creating complex organic compounds (Ma, Tu, Ning, Jiang, & Tu, 2014).

  • The antibacterial and cytotoxic activities of benzofuranone compounds derived from the flower of Nyctanthes arbortristis were studied, showing significant activity against both Gram-positive and Gram-negative bacteria (Khatune, Mossadik, Rahman, Khondkar, Haque, & Gray, 2007).

  • Research on the identification of positional isomers of (2-aminopropyl)benzofuran in internet-purchased products highlights the importance of 6,7-dihydro-4(5H)-benzofuranone derivatives in forensic and drug monitoring contexts (Stańczuk, Morris, Gardner, & Kavanagh, 2013).

  • The enantioselective synthesis of dihydrobenzofuranone derivatives using enzyme-mediated hydrolysis reactions shows the potential of these compounds in pharmaceutical chemistry (Caliskan & Ay, 2018).

  • A comprehensive overview of the applications of various furan and benzofuran containing compounds, including dihydrobenzofuranones, in diverse industries such as pharmaceuticals, textiles, and polymers is provided (Keay, Hopkins, & Dibble, 2008).

  • The synthesis of 2-Bromo-6-chloro-3(2H)-benzofuranone, an intermediate of pesticides with condensed heterocyclic structure, highlights the role of benzofuranone derivatives in agricultural chemistry (Xiaojun, 2005).

  • Catalytic systems involving ruthenium and TFA were used for coupling secondary propargylic alcohols with cyclic 1,3-diones, resulting in the formation of 6,7-dihydro-5H-benzofuran-4-ones, demonstrating the compound's role in organic synthesis (Cadierno, Díez, Gimeno, & Nebra, 2008).

  • A study on the reaction of singlet-excited 2,3-diazabicyclo[2.2.2]oct-2-ene and tert-butoxyl radicals with aryl-substituted benzofuranones, including 6,7-dihydro derivatives, provides insights into the antioxidant activity and potential optimizations through structural variation (Lundgren, Koner, Tinkl, Pischel, & Nau, 2006).

Safety And Hazards

When handling 6,7-Dihydro-4(5H)-benzofuranone, personal protective equipment/face protection should be worn. It should be stored in containers that are kept tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

6,7-dihydro-5H-1-benzofuran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWQOYPYNPSVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369932
Record name 6,7-Dihydro-4(5H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-4(5H)-benzofuranone

CAS RN

16806-93-2
Record name 6,7-Dihydro-4(5H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 80 ml of water and 20 ml of 40% aqueous solution of chloroacetaldehyde was added 10.0 g (119 mmoles) of sodium hydrogencarbonate while cooling with ice. To the resulting reaction mixture was added dropwise 90 ml of aqueous solution containing 11.2 g (100 mmoles) of 1,3-cyclohexanedione while cooling with ice at a rate of 0.4 ml/minute. The reaction mixture was maintained at a pH of from 9 to 6 throughout the reaction. After completing the dropping, the reaction mixture was stirred at a room temperature overnight. To the resulting reaction mixture was added about 100 ml of ethyl acetate, and then the reaction mixture was acidified (pH<1) with sulfuric acid and stirred for about one hour. The ethyl acetate layer was separated, washed with an aqueous solution of potassium carbonate, and dried on magnesium sulfate. After distilling away the ethyl acetate, the obtained residue was distilled under a reduced pressure to give 10.3 g (yield: 76%) of 4-oxo-4,5,6,7 -tetrahydrobenzofuran being a colorless oily material (boiling point: 66° C./1 torr).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
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aqueous solution
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90 mL
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reactant
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11.2 g
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reactant
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0 (± 1) mol
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100 mL
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aqueous solution
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80 mL
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Synthesis routes and methods II

Procedure details

To a mixture of 1.12 g (10 mmoles) of 1,3-cyclohexanedione and 8 ml of water was added 1.38 g (10 mmoles) of potassium carbonate, and then 2 ml of 40% aqueous solution of chloroacetaldehyde was added thereto. The resulting mixture was stirred at a room temperature for 45 hours. The reaction mixture was maintained at a pH of from 7.75 to 9.50 throughout the reaction. After completing the reaction, the obtained reaction mixture was treated and analyzed in the same manner as in Example 1. It was proved from the results of the analysis that 4-oxo-4,5,6,7-tetrahydrobenzofuran was produced in a 68% yield.
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
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solvent
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1.38 g
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reactant
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[Compound]
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aqueous solution
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To 5 ml of water were added 1.12 g (10 mmoles) of 1,3-cyclohexanedione and the each base shown in Table 1, and then 2 ml of 40% aqueous solution of chloroacetaldehyde was added thereto. The resulting mixture was stirred at a room temperature for 2 hours. To the reaction mixture was added about 10 ml of ethyl acetate, and then the reaction mixture was acidified with 0.5 to 1 ml of sulfuric acid and stirred for 30 minutes. The resulting ethyl acetate layer was analyzed by gas-liquid chromatography (hereinafter referred to as "GLC") (SE30 10%, 1.2 m×3 mmφ glass column, 130° C.) using p-dimethoxybenzene as an internal standard. The obtained each result is shown in Table 1. It was proved from the results of the GLC that 4-oxo-4,5,6,7-tetrahydrobenzofuran was produced in a yield shown in Table 1, in each Example. Comparative Example 1 was carried out in the absence of a base.
[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0.75 (± 0.25) mL
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[Compound]
Name
SE30
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Quantity
10 mL
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solvent
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Quantity
1.12 g
Type
reactant
Reaction Step Seven
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

In methanol (40 mL) was dissolved 11.2 g (0.100 mol) of 1,3-cyclohexanedione, an aqueous solution (8 mL) containing 6.60 g (0.100 mol) of 85% potassium hydroxide was added dropwise to the solution, and the resulting mixture was stirred at room temperature for 30 minutes. This mixture was cooled in an ice bath, 21.6 g (0.110 mol) of 40% chloroacetaldehyde aqueous solution was added to the mixture with stirring and the resulting mixture was stirred at room temperature overnight. To the reaction mixture was added dropwise 2 mol/L hydrochloric acid aqueous solution, and the resulting mixture was stirred at room temperature for 30 minutes and extracted with ether. The organic layer was successively washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed, and the obtained residue was purified by silica gel column chromatography (Wako gel C-100, hexane-ethyl acetate, gradient) to obtain 8.63 g (0.0635 mol, Yield: 63.5%) of 6,7-dihydro-1-benzofuran-4(5H)-one.
[Compound]
Name
solution
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
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0 (± 1) mol
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11.2 g
Type
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dihydro-4(5H)-benzofuranone
Reactant of Route 2
6,7-Dihydro-4(5H)-benzofuranone
Reactant of Route 3
6,7-Dihydro-4(5H)-benzofuranone
Reactant of Route 4
6,7-Dihydro-4(5H)-benzofuranone
Reactant of Route 5
6,7-Dihydro-4(5H)-benzofuranone
Reactant of Route 6
6,7-Dihydro-4(5H)-benzofuranone

Citations

For This Compound
32
Citations
CCS Sousa, VMF Morais, MAR Matos - The Journal of Chemical …, 2013 - Elsevier
The standard (p=0.1MPa) molar enthalpy of formation of 6,7-dihydro-4(5H)-benzofuranone was measured, at T=298.15K, by static bomb calorimetry and the standard molar enthalpy of …
Number of citations: 5 www.sciencedirect.com
GB Ansell, DW Moore, AT Nielsen - Journal of the Chemical Society D …, 1970 - pubs.rsc.org
Formation and Crystal Structure of Addition of Cyclohexane- 1,3-dione to 4-Bromo-W-nitrostyrene 3-( 4-Bromophenyl)-2- hydroxy im Page 1 1602 CHEMICAL COMMUNICATIONS, …
Number of citations: 5 pubs.rsc.org
AT Nielsen, TG Archibald - Tetrahedron, 1969 - Elsevier
1,3-Cyclohexanedione (3) undergoes Michael addition to β-nitrostyrene in methanolic sodium methoxide to form 3,5-dioxo-4-phenyl-2,3,5,6,7,8-hexahydro-4H-1,2-benzoxazine (5a). …
Number of citations: 19 www.sciencedirect.com
M Scopel, B Mothes, CB Lerner, AT Henriques… - Phytochemistry …, 2017 - Elsevier
Penicillium sp. F37 has been isolated from the marine sponge Axinella corrugata and shown to be closely related to Penicillium maximae. From the culture of Penicillium sp. F37 …
Number of citations: 15 www.sciencedirect.com
H Dong, M Wu, W Du, M Shong, Y He… - Synthetic …, 2022 - Taylor & Francis
Millpuline B (1), isolated from Millettia pulchra, is a naturally occurring bioactive compound with a chiral center. Herein, we report the first total syntheses of both (+/-)-Millpuline B from …
Number of citations: 3 www.tandfonline.com
GM Coppola - Journal of heterocyclic chemistry, 1984 - Wiley Online Library
The synthesis of the furacridone ring skeleton was accomplished in one step by the reaction of N‐methylisatoic anhydride (7) with the lithium enolate derived from 6,7‐dihydro‐4(5H)‐…
Number of citations: 5 onlinelibrary.wiley.com
L Song, X Li, C Xing, D Li, S Zhu, H Deng, M Shao - Synlett, 2010 - thieme-connect.com
Ethyl 4, 4, 4-trifluoro-3-oxobutanoate reacted with nitrostyrenes in the presence of Et 3 N to afford ethyl 5-(hydroxyimino)-4-aryl-2-(trifluoromethyl)-2, 5-dihydrofuran-3-carboxylates along …
Number of citations: 15 www.thieme-connect.com
A Altundas, B Gül, M Çankaya… - … of biochemical and …, 2017 - Wiley Online Library
The conversion of carbon dioxide (CO 2 ) and bicarbonate (HCO 3 − ) to each other is very important for living metabolism. Carbonic anhydrase (CA, EC4.2.1.1), a metalloenzyme familly…
Number of citations: 20 onlinelibrary.wiley.com
P Ramasami, NB Jaufeerally - Procedia Computer Science, 2013 - Elsevier
H(2-n)X(n)A=Te (X=H, F, Cl and Br; A=C, Si and Ge; n=0-2), the novel heavy congeners of formaldehyde, have been studied in the gas phase using MP2/def2-TVZP and BP86/def2-…
Number of citations: 3 www.sciencedirect.com
X Wang, C Wang, Z Chen, B Liu, W Ma, Z Tang… - Available at SSRN … - papers.ssrn.com
Alkaline earth metals (AEMs) act an important role on biomass pyrolysis, which is significant to explore its specific mechanism for further understanding biomass pyrolysis. This study …
Number of citations: 0 papers.ssrn.com

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